molecular formula C15H10F4O3 B6287374 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2635937-64-1

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6287374
CAS No.: 2635937-64-1
M. Wt: 314.23 g/mol
InChI Key: VULKEBWQWLYIBC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluoro substituent, and a trifluoromethyl group attached to a benzoic acid core

Properties

IUPAC Name

3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c16-12-7-10(14(20)21)6-11(15(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULKEBWQWLYIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the trifluoromethylation of a benzoic acid derivative, followed by the introduction of the benzyloxy and fluoro groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the fluoro group can produce fluorinated hydrocarbons.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the benzyloxy and fluoro groups.

    3-(Trifluoromethyl)benzoic acid: Similar but with different positioning of the trifluoromethyl group.

    4-(Benzyloxy)benzoic acid: Similar but lacks the fluoro and trifluoromethyl groups.

Uniqueness

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group enhances its reactivity, while the fluoro and trifluoromethyl groups contribute to its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including the benzyloxy and trifluoromethyl groups, enhance its reactivity and binding properties, making it a valuable compound in drug development and biochemical research.

  • Chemical Formula : C₁₅H₁₀F₄O₃
  • Molecular Weight : 314.24 g/mol
  • CAS Number : 2635937-64-1

The presence of fluorinated substituents contributes to its lipophilicity and binding affinity, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can facilitate enzyme interactions, while the fluorinated groups enhance the compound's stability and binding affinity. These interactions may modulate various biochemical pathways, influencing cellular responses.

Enzyme Interactions

Research indicates that this compound can be utilized in the study of enzyme interactions and metabolic pathways. It acts as a building block in synthesizing more complex organic molecules that exhibit biological activity .

Pharmacological Studies

In pharmacological contexts, derivatives of this compound have been investigated for their potential as PPARα agonists. For instance, analogues derived from similar chemotypes have shown efficacy in reducing retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their analogues:

  • PPARα Agonism : A study demonstrated that derivatives of this compound exhibited improved potency and selectivity as PPARα agonists compared to initial hits. These compounds were shown to induce target genes involved in lipid metabolism .
  • In Vivo Efficacy : In animal models, certain derivatives were effective in attenuating retinal vascular leakage when administered systemically, indicating their potential therapeutic benefits in ocular diseases associated with diabetes .
  • Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, which can lead to the formation of bioactive derivatives. This versatility enhances its applicability in drug design and synthesis.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)benzoic acidLacks benzyloxy groupLower lipophilicity
3-(Trifluoromethyl)benzoic acidDifferent trifluoromethyl positioningVaries in binding affinity
4-(Benzyloxy)benzoic acidLacks fluorinated groupsReduced reactivity compared to fluorinated variants

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